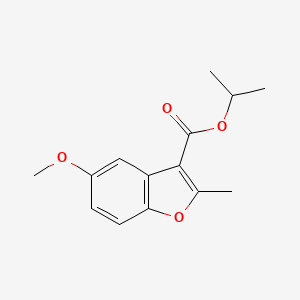![molecular formula C26H26N4O5 B11630332 2-(3-{(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B11630332.png)
2-(3-{(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-méthoxyéthyl)-2-(3-{(E)-[1-(2,3-diméthylphényl)-2,4,6-trioxotétrahydropyrimidin-5(2H)-ylidène]méthyl}-1H-indol-1-yl)acétamide est un composé organique complexe présentant des applications potentielles dans divers domaines scientifiques. Ce composé présente une structure unique qui comprend un fragment indole, un cycle pyrimidine et un groupe acétamide, ce qui en fait un sujet intéressant pour la recherche en chimie organique et dans les disciplines connexes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-(2-méthoxyéthyl)-2-(3-{(E)-[1-(2,3-diméthylphényl)-2,4,6-trioxotétrahydropyrimidin-5(2H)-ylidène]méthyl}-1H-indol-1-yl)acétamide implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation des intermédiaires indole et pyrimidine, suivie de leur couplage dans des conditions spécifiques pour former le composé final. Les réactifs couramment utilisés dans ces réactions comprennent des acides ou des bases forts, des catalyseurs et des solvants pour faciliter les processus de réaction et de purification .
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation de la voie de synthèse pour maximiser le rendement et minimiser les coûts. Cela pourrait inclure l’utilisation de réacteurs à flux continu, de techniques de purification avancées et de conditions de réaction évolutives pour garantir une qualité et une efficacité constantes .
Analyse Des Réactions Chimiques
Types de réactions
N-(2-méthoxyéthyl)-2-(3-{(E)-[1-(2,3-diméthylphényl)-2,4,6-trioxotétrahydropyrimidin-5(2H)-ylidène]méthyl}-1H-indol-1-yl)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir certains groupes fonctionnels présents dans le composé en leurs formes réduites.
Substitution : Le composé peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures, des pressions et des niveaux de pH contrôlés pour garantir le résultat souhaité .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que la réduction pourrait produire des alcools ou des amines. Les réactions de substitution peuvent conduire à une large gamme de dérivés avec différents groupes fonctionnels .
Applications De Recherche Scientifique
Chimie : Le composé peut être utilisé comme bloc de construction pour synthétiser des molécules plus complexes et étudier les mécanismes réactionnels.
Biologie : Il peut servir de sonde ou de ligand dans des tests biochimiques pour étudier les voies biologiques et les interactions.
Médecine : Le composé pourrait être étudié pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires, anticancéreuses ou antimicrobiennes.
Industrie : Il peut trouver des applications dans le développement de nouveaux matériaux, catalyseurs ou produits pharmaceutiques.
Mécanisme D'action
Le mécanisme d’action de N-(2-méthoxyéthyl)-2-(3-{(E)-[1-(2,3-diméthylphényl)-2,4,6-trioxotétrahydropyrimidin-5(2H)-ylidène]méthyl}-1H-indol-1-yl)acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. La structure unique du composé lui permet de se lier à certaines enzymes ou à certains récepteurs, en modulant leur activité et en conduisant à divers effets biologiques. Des études détaillées sont nécessaires pour élucider les cibles moléculaires et les voies exactes impliquées .
Comparaison Avec Des Composés Similaires
Composés similaires
2-(1-Hydroxyéthyl)benzimidazole : Un composé présentant une structure indole similaire mais des groupes fonctionnels différents.
4-Méthyl-2H-chromén-2-one : Un autre composé présentant une structure hétérocyclique, utilisé dans différentes applications.
Unicité
N-(2-méthoxyéthyl)-2-(3-{(E)-[1-(2,3-diméthylphényl)-2,4,6-trioxotétrahydropyrimidin-5(2H)-ylidène]méthyl}-1H-indol-1-yl)acétamide se distingue par sa combinaison d’un fragment indole, d’un cycle pyrimidine et d’un groupe acétamide.
Propriétés
Formule moléculaire |
C26H26N4O5 |
|---|---|
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
2-[3-[(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C26H26N4O5/c1-16-7-6-10-21(17(16)2)30-25(33)20(24(32)28-26(30)34)13-18-14-29(15-23(31)27-11-12-35-3)22-9-5-4-8-19(18)22/h4-10,13-14H,11-12,15H2,1-3H3,(H,27,31)(H,28,32,34)/b20-13+ |
Clé InChI |
WODMZMKXSFCZGF-DEDYPNTBSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)NCCOC)/C(=O)NC2=O)C |
SMILES canonique |
CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)NCCOC)C(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11630261.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11630267.png)

![2-bromo-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B11630282.png)
![4-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]morpholine](/img/structure/B11630289.png)
![5-[4-(Dimethylamino)phenyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11630292.png)
![Diethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B11630293.png)
![2-(2,4-dichlorophenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B11630299.png)
![Prop-2-en-1-yl 6-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11630304.png)
![(6Z)-6-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630312.png)
![2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11630318.png)
![2-(4-benzylpiperazin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11630323.png)
![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11630326.png)
![Ethyl 6-chloro-4-[(4-chloro-2-methylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11630329.png)
